3-[(Methylcarbamoyl)amino]propanoic acid

Physicochemical characterization Solid-state properties Crystallinity

3-[(Methylcarbamoyl)amino]propanoic acid (CAS 130912-73-1, MW 146.14) is the N-methyl β-ureido acid fragment that outperforms ethyl/phenyl analogs in ligand efficiency (cLogP ~-0.6) and synthetic tractability. Predictable acid-catalyzed cyclization yields dihydrouracil scaffolds without re-optimization—unlike the phenyl analog. Also serves as the non-deuterated reference standard for LC-MS/MS quantification of methyl isocyanate exposure biomarkers. Supplied as ≥95% white crystalline powder; ambient shipping; ideal for fragment screening, pyrimidine-dione libraries, and enzyme inhibition assays. Order with batch traceability.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
CAS No. 130912-73-1
Cat. No. B3230658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Methylcarbamoyl)amino]propanoic acid
CAS130912-73-1
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCNC(=O)NCCC(=O)O
InChIInChI=1S/C5H10N2O3/c1-6-5(10)7-3-2-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10)
InChIKeyOVCTUNWIRUAKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Methylcarbamoyl)amino]propanoic Acid (CAS 130912-73-1): Procurement-Relevant Identity and Physicochemical Baseline


3-[(Methylcarbamoyl)amino]propanoic acid (CAS 130912-73-1), systematically named 3-(methylcarbamoylamino)propanoic acid or 3-(3-methylureido)propanoic acid, is an N-methylcarbamoyl derivative of β-alanine with molecular formula C₅H₁₀N₂O₃ and a molecular weight of 146.14 g·mol⁻¹ . It belongs to the β-ureido acid class, which serves as intermediates in pyrimidine catabolism and as versatile building blocks for medicinal chemistry and chemical biology [1]. Commercially available as a white crystalline powder with a melting point of 132–134 °C and a typical purity specification of ≥95% , this compound is offered by multiple vendors including Sigma-Aldrich (Enamine), AKSci, and Leyan, typically for research use only and not for human or veterinary applications .

Why Generic Substitution of 3-[(Methylcarbamoyl)amino]propanoic Acid with In-Class β-Ureido Analogs Falls Short


β-Ureido propanoic acids share a common N-carbamoyl-β-alanine backbone, yet the nature of the N-substituent (H, methyl, ethyl, phenyl) dictates profound differences in physicochemical properties, chemical reactivity, and biological recognition. The unsubstituted 3-ureidopropionic acid (CAS 462-88-4) is a natural pyrimidine catabolite with a melting point roughly 40 °C higher than the target compound, reflecting fundamentally different crystal packing and solubility . The ethyl analog (CAS 73273-72-0) carries an additional CH₂ unit that increases molecular weight and lipophilicity, altering membrane permeability and enzyme binding . The phenyl analog (CAS 10250-66-5) is substantially bulkier (MW 208.21 vs. 146.14) and introduces aromatic π-stacking interactions absent in the methyl derivative [1]. Even the positional isomer (2S)-2-[(methylcarbamoyl)amino]propanoic acid (CAS 56099-64-0), which places the methylcarbamoyl group on the α-carbon of L-alanine rather than the β-carbon, exhibits different pKa (predicted 4.22) and steric constraints that redirect its reactivity and biological interactions . These differences are not cosmetic; they translate into measurable divergence in acid-catalyzed cyclization kinetics, enzyme substrate specificity, and synthetic tractability, making generic interchange scientifically unsound [2].

Quantitative Differentiation Evidence for 3-[(Methylcarbamoyl)amino]propanoic Acid Against Closest Analogs


Melting Point Depression of ~40 °C Relative to Unsubstituted 3-Ureidopropionic Acid

3-[(Methylcarbamoyl)amino]propanoic acid exhibits a melting point of 132–134 °C, as reported in the Sigma-Aldrich Certificate of Analysis . In contrast, the unsubstituted parent compound 3-ureidopropionic acid (N-carbamoyl-β-alanine, CAS 462-88-4) melts at 170–175 °C with decomposition . This ~40 °C melting point depression arises from the N-methyl substitution disrupting intermolecular hydrogen-bonding networks in the crystal lattice, a well-established phenomenon in N-alkylated amides and ureas.

Physicochemical characterization Solid-state properties Crystallinity

Molecular Weight Advantage of ~22 Da Over the Ethyl Analog for Fragment-Based Screening Libraries

With a molecular weight of 146.14 g·mol⁻¹, 3-[(methylcarbamoyl)amino]propanoic acid is 14.03 Da lighter than the ethyl analog (3-[(ethylcarbamoyl)amino]propanoic acid, CAS 73273-72-0, MW 160.17) and 62.07 Da lighter than the phenyl analog (MW 208.21) . In fragment-based screening, the 'rule of three' (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) favors the smallest viable core scaffolds that retain target engagement [1]. The methyl analog satisfies all rule-of-three criteria with a minimal heavy-atom count of 10, whereas the ethyl analog adds an extra rotatable bond and the phenyl analog exceeds preferred fragment hydrophobicity.

Fragment-based drug discovery Molecular weight Ligand efficiency

Distinct Acid-Catalyzed Cyclization Kinetics Versus the Phenyl Analog as Demonstrated by Bell-Shaped Rate–Acidity Profiles

In the landmark kinetic study by Rachina et al. (1990), the reversible acid-catalyzed ring closure of 3-(3′-methylureido)-propanoic acid (the target compound) to its corresponding dihydrouracil was directly compared with that of 3-(3-phenylureido)-2-methylpropanoic acid across a range of H₂SO₄ concentrations [1]. Both compounds exhibited bell-shaped rate–acidity profiles, but the methylureido derivative displayed a distinct maximum in observed rate constants at a different H₂SO₄ concentration than the phenylureido analog. The derived Brønsted α-values for the ring-closure direction differed between the two substrates, with the methyl compound's α-value indicating that proton transfer from nitrogen constitutes the rate-determining step, whereas the phenyl derivative's mechanism involves different transition-state partitioning [1].

Reaction kinetics Heterocyclic chemistry Dihydrouracil formation

Quantitative One-Step Synthesis Achieved Under Adapted Vilsmeier Conditions

A 2023 Molbank communication reports a one-step synthesis of 3-[(methylcarbamoyl)amino]propanoic acid in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This synthetic accessibility contrasts with the ethyl and phenyl analogs, which typically require multi-step routes involving hazardous methyl isocyanate or its less reactive surrogates [2]. The reported protocol avoids chromatographic purification, reducing material loss and solvent consumption, and provides a scalable entry point for procurement of in-house synthesized material when commercial supply is constrained.

Synthetic methodology Process chemistry Yield optimization

Commercial Availability with ≥95% Purity Specification from Multiple Reputable Suppliers

3-[(Methylcarbamoyl)amino]propanoic acid is stocked by Sigma-Aldrich (Enamine), AKSci, Leyan, CymitQuimica, and several other vendors with a consistent minimum purity specification of 95% . The powder form and room-temperature storage requirement reduce shipping complexity and cost . By comparison, the unsubstituted 3-ureidopropionic acid is typically supplied at 98% purity, but its higher melting point and tendency to decompose near the melt complicate thermal processing . The ethyl and phenyl analogs are less widely stocked and frequently require custom synthesis with longer lead times (4–8 weeks) .

Supply chain Quality assurance Procurement

Best Application Scenarios for 3-[(Methylcarbamoyl)amino]propanoic Acid Grounded in Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Minimal, Rule-of-Three-Compliant β-Ureido Scaffold

The compound's molecular weight of 146.14 and 10 heavy-atom count position it as an ideal fragment starting point (MW < 300, cLogP predicted ~0.2, 3 H-bond donors, 3 H-bond acceptors) [1]. Unlike the ethyl analog (160.17 Da, additional rotatable bond) or phenyl analog (208.21 Da, excessive hydrophobicity), the methyl derivative offers the smallest viable pharmacophore bearing both a carboxylic acid and a methylurea moiety, maximizing ligand efficiency metrics during primary fragment screening campaigns.

Synthetic Intermediate for Dihydrouracil and Hexahydropyrimidine-2,4-Dione Heterocycles via Acid-Catalyzed Cyclization

The well-characterized cyclization kinetics of 3-(3′-methylureido)-propanoic acid provide a predictable and tunable entry into dihydrouracil scaffolds [2]. The quantitative one-step synthesis from commercial β-alanine and methyl isocyanate surrogates [3] enables rapid preparation of the cyclization precursor at gram scale. Researchers synthesizing pyrimidine-dione libraries for agrochemical or pharmaceutical screening will find this compound a more tractable starting material than the phenyl analog, whose divergent acid-catalysis mechanism complicates reaction optimization.

Biochemical Probe for β-Ureidopropionase and Pyrimidine Catabolism Studies Requiring a Non-Natural N-Substituted Substrate Analog

3-[(Methylcarbamoyl)amino]propanoic acid serves as a non-natural N-methyl analog of the endogenous metabolite 3-ureidopropionic acid. The N-methyl substitution blocks the hydrogen-bond donor capacity of the ureido NH₂ terminus, potentially acting as a competitive inhibitor or dead-end substrate for β-ureidopropionase (EC 3.5.1.6) [4]. Its ~40 °C lower melting point and higher anticipated solubility relative to the unsubstituted parent facilitate preparation of concentrated stock solutions for enzymatic assay development.

Reference Standard for Methyl Isocyanate Protein Adduct Analysis in Toxicological Research

The synthesis methodology employing deuterated methyl isocyanate equivalents (DMTC-d₃) to produce N-trideuteriomethylcarbamoyl amino acid derivatives [3] positions the non-deuterated 3-[(methylcarbamoyl)amino]propanoic acid as a critical unlabeled reference standard for LC-MS/MS quantification of methyl isocyanate-derived globin adducts in occupational exposure monitoring. Its multi-vendor availability and consistent 95%+ purity support its role as a procurement-reliable analytical standard.

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